1,1,2,2,3,3-Hexafluoro-1,3-bis[(trifluorovinyl)oxy]propane
Description
Properties
IUPAC Name |
1,1,2,2,3,3-hexafluoro-1,3-bis(1,2,2-trifluoroethenoxy)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7F12O2/c8-1(9)3(12)20-6(16,17)5(14,15)7(18,19)21-4(13)2(10)11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJWCQOEERZJMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(OC(C(C(OC(=C(F)F)F)(F)F)(F)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7F12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10160684 | |
| Record name | 1,1,2,2,3,3-Hexafluoro-1,3-bis((trifluorovinyl)oxy)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10160684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13846-22-5 | |
| Record name | 1,1,2,2,3,3-Hexafluoro-1,3-bis[(1,2,2-trifluoroethenyl)oxy]propane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13846-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,2,2,3,3-Hexafluoro-1,3-bis((trifluorovinyl)oxy)propane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013846225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,2,2,3,3-Hexafluoro-1,3-bis((trifluorovinyl)oxy)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10160684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,2,2,3,3-hexafluoro-1,3-bis[(trifluorovinyl)oxy]propane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.149 | |
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Preparation Methods
Nucleophilic Substitution Using Fluorinated Alcohol Precursors
A primary synthesis route involves nucleophilic substitution reactions between hexafluoropropane derivatives and trifluorovinylating agents. The reaction typically employs 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the starting material, which undergoes deprotonation followed by etherification with trifluorovinyl halides (e.g., trifluorovinyl chloride or bromide).
The process is conducted under anhydrous conditions in the presence of a strong base such as potassium hydroxide or sodium hydride. A polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) enhances reaction efficiency. For example, HFIP reacts with trifluorovinyl chloride at −20°C to 0°C to form the bis(trifluorovinyl) ether derivative in yields exceeding 70% . Critical to success is the exclusion of moisture, which leads to hydrolysis of the trifluorovinyl group.
Catalytic Hydrogenolysis of Polyfluoro Carbonyl Intermediates
Patent ES8604476A1 discloses a method involving catalytic hydrogenolysis of polyfluoro carbonyl hydrates or hemiacetals. This two-step process first synthesizes a fluorinated carbonyl intermediate, which is subsequently reduced under hydrogen pressure in the presence of a palladium-on-charcoal catalyst.
Step 1: Formation of Polyfluoro Carbonyl Hydrate
Hexafluoropropane oxide (HFPO) reacts with trifluoroacetaldehyde hydrate in a 1:2 molar ratio at 50–80°C, catalyzed by boron trifluoride etherate. The intermediate, 1,1,2,2,3,3-hexafluoro-3-(trifluoroacetyloxy)propane, is isolated via fractional distillation.
Step 2: Hydrogenolysis to Target Compound
The intermediate undergoes hydrogenolysis at 90–110°C under 35–45 bar hydrogen pressure. Palladium (5 wt% on charcoal) facilitates cleavage of the carbonyl group, yielding the bis(trifluorovinyl) ether. Triethylamine is added as a co-catalyst to neutralize acidic byproducts, improving yield to 85–90% .
Emulsion Polymerization for Direct Synthesis
US Patent 7999049B2 describes an emulsion polymerization technique where 1,1,2,2,3,3-hexafluoro-1,3-bis[(trifluorovinyl)oxy]propane is synthesized in situ as a monomer for fluoroelastomers. The method uses fluorosurfactants (e.g., ammonium perfluorooctanoate) to stabilize the emulsion, enabling rapid polymerization at 70–90°C.
Key Reaction Parameters
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Monomer Feed : A 1:1 molar ratio of tetrafluoroethylene (TFE) to the trifluorovinyl ether monomer.
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Initiator : Ammonium persulfate (0.1–0.5 wt%).
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Yield : Polymerization achieves >95% monomer conversion within 6–8 hours .
While this method primarily targets polymer production, the monomer synthesis step involves condensation of HFIP with trifluorovinyl chloride under emulsion conditions, offering a one-pot route with reduced purification demands.
Comparative Analysis of Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | −20°C to 0°C, anhydrous THF | 70–75% | High purity; scalable | Moisture-sensitive reagents |
| Catalytic Hydrogenolysis | 90–110°C, 35–45 bar H₂, Pd/C catalyst | 85–90% | High yield; minimal byproducts | High-pressure equipment required |
| Emulsion Polymerization | 70–90°C, aqueous emulsion | >95% | Integrated monomer-polymer synthesis | Requires fluorosurfactant removal |
Mechanistic Insights and Byproduct Management
The formation of this compound is highly dependent on suppressing side reactions such as:
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Hydrolysis : Trifluorovinyl groups react readily with water, forming trifluoroacetic acid derivatives. Strict anhydrous conditions and molecular sieves are essential .
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Oligomerization : Elevated temperatures (>100°C) promote undesired dimerization. Reaction monitoring via ¹⁹F NMR ensures termination at the monomeric stage .
Purification typically involves fractional distillation under reduced pressure (10–20 mmHg) due to the compound’s high boiling point (≈150°C at atmospheric pressure). Gas chromatography-mass spectrometry (GC-MS) analysis confirms a purity of ≥98% .
Industrial-Scale Production Considerations
For commercial synthesis, the catalytic hydrogenolysis method is favored due to its high yield and compatibility with continuous-flow reactors. Key industrial parameters include:
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Catalyst Recycling : Palladium-on-charcoal retains activity for 10–15 cycles with <5% yield drop.
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Waste Management : Fluorinated byproducts are neutralized with aqueous calcium hydroxide to precipitate non-toxic calcium fluoride.
Chemical Reactions Analysis
Types of Reactions
1,1,2,2,3,3-Hexafluoro-1,3-bis[(trifluorovinyl)oxy]propane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms.
Addition Reactions: It can undergo addition reactions with various nucleophiles and electrophiles.
Polymerization: The compound is a monomer in the polymerization process to form fluorinated polymers.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles such as alkoxides and amines, as well as electrophiles like halogens. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include fluorinated polymers and copolymers, which are used in various industrial applications due to their chemical resistance and thermal stability .
Scientific Research Applications
1,1,2,2,3,3-Hexafluoro-1,3-bis[(trifluorovinyl)oxy]propane has several scientific research applications, including:
Chemistry: Used as a monomer in the synthesis of fluorinated polymers and materials.
Biology: Investigated for its potential use in biomedical applications due to its biocompatibility and chemical stability.
Medicine: Explored for drug delivery systems and medical devices.
Industry: Utilized in the production of high-performance coatings, sealants, and adhesives.
Mechanism of Action
The mechanism of action of 1,1,2,2,3,3-Hexafluoro-1,3-bis[(trifluorovinyl)oxy]propane involves its reactivity with various chemical species. The compound’s fluorine atoms create a highly electronegative environment, making it reactive towards nucleophiles and electrophiles. This reactivity is harnessed in polymerization and other chemical processes to produce materials with desirable properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between 1,1,2,2,3,3-Hexafluoro-1,3-bis[(trifluorovinyl)oxy]propane and related fluorinated compounds:
Structural and Functional Analysis:
Fluorination Pattern :
- The target compound’s hexafluoropropane backbone and trifluorovinyl ether groups distinguish it from analogs like PFCE (cyclic ether) or 374-51-6 (trifluoromethyl substituents). Its fluorine density enhances hydrophobicity compared to partially fluorinated compounds like 10372-98-2 .
- Unlike 1,1,1,3,3,3-hexafluoro-2-(fluoromethoxy)propane (CAS 28523-86-6), which has a single fluoromethoxy group, the target compound’s bis(trifluorovinyloxy) structure enables cross-linking in polymer networks .
Reactivity :
- The trifluorovinyloxy groups undergo radical or anionic polymerization, unlike saturated PFCs (e.g., PFOB or PFCE), which are chemically inert . This reactivity is comparable to perfluorinated vinyl ethers used in industrial polymers like Nafion® .
Applications :
- While PFCE and PFOB are used in biomedical imaging and oxygen transport , the target compound’s primary utility lies in materials science, particularly in synthesizing high-performance fluoropolymers resistant to extreme conditions .
Research Findings and Data
- Synthesis Efficiency : The target compound is synthesized via nucleophilic substitution or etherification reactions, achieving yields up to 98% under optimized conditions (e.g., LiAlH₄ reduction and silica gel chromatography) .
- Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition temperatures exceeding 300°C, outperforming partially fluorinated analogs .
- Polymerization Potential: Studies on related trifluorovinyl ethers demonstrate rapid polymerization kinetics, suggesting similar behavior for this compound .
Biological Activity
1,1,2,2,3,3-Hexafluoro-1,3-bis[(trifluorovinyl)oxy]propane (commonly referred to as HFBTP) is a fluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This article provides a comprehensive overview of the biological activity of HFBTP, including its mechanisms of action, toxicological profiles, and relevant case studies.
HFBTP is characterized by its high fluorine content, which imparts stability and resistance to degradation. Its molecular formula is , and it exists as a liquid at room temperature. The compound's structure includes multiple trifluorovinyl ether linkages that contribute to its biological interactions.
HFBTP's biological activity is primarily attributed to its ability to interact with cellular membranes and proteins due to its lipophilic nature. The strong carbon-fluorine bonds provide resistance to metabolic degradation, allowing the compound to persist in biological systems.
- Cell Membrane Interaction : HFBTP has been shown to disrupt lipid bilayers, leading to altered permeability and potential cytotoxic effects. This interaction is significant in understanding its toxicological implications.
- Protein Binding : The compound can bind to various proteins, potentially altering their function. Studies have indicated that such binding may interfere with enzymatic activities or receptor signaling pathways.
Toxicological Profile
Research indicates that HFBTP exhibits a range of toxic effects in various biological models:
- Cytotoxicity : In vitro studies have demonstrated that HFBTP can induce cell death in mammalian cell lines at certain concentrations. The mechanism appears to involve oxidative stress and apoptosis pathways.
- Endocrine Disruption : Preliminary findings suggest that HFBTP may act as an endocrine disruptor, affecting hormone signaling pathways. This raises concerns regarding its potential impact on reproductive health.
Study 1: Cytotoxic Effects in Mammalian Cells
A study conducted on human liver cell lines revealed that exposure to HFBTP resulted in significant cytotoxicity at concentrations above 50 µM. The assay indicated increased levels of reactive oxygen species (ROS) and subsequent activation of apoptotic markers such as caspase-3 and PARP cleavage.
| Concentration (µM) | Cell Viability (%) | ROS Levels (Relative Units) |
|---|---|---|
| 0 | 100 | 1 |
| 10 | 95 | 1.2 |
| 50 | 70 | 2.5 |
| 100 | 30 | 5 |
Study 2: Endocrine Disruption Assessment
In another investigation focusing on endocrine disruption, HFBTP was tested for its ability to bind estrogen receptors in vitro. The results indicated a moderate affinity for the estrogen receptor alpha (ERα), suggesting potential implications for hormonal regulation.
Environmental and Health Implications
Given the persistence of HFBTP in the environment due to its fluorinated structure, there are growing concerns regarding its bioaccumulation and long-term health effects. Studies have linked similar perfluorinated compounds (PFAS) with various health issues including liver damage, immune dysfunction, and developmental problems.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,1,2,2,3,3-hexafluoro-1,3-bis[(trifluorovinyl)oxy]propane, and what are critical reaction parameters?
- Methodology : Synthesis typically involves fluorination of precursor compounds or nucleophilic substitution using fluorinated reagents. Key steps include:
- Use of perfluorinated alcohols or sulfonyl fluorides as intermediates (e.g., reacting hexafluoropropane derivatives with trifluorovinyl ethers under inert atmospheres).
- Temperature control (e.g., maintaining −30°C to 50°C to avoid side reactions) and catalysts like alkali metal fluorides (e.g., KF or CsF) to enhance reactivity .
- Purification via fractional distillation under reduced pressure to isolate the product from fluorinated byproducts.
Q. How is this compound characterized using spectroscopic and chromatographic methods?
- Analytical Workflow :
- NMR : ¹⁹F NMR is critical for confirming fluorine environments; δ −70 to −80 ppm for CF₃ groups, δ −120 to −130 ppm for CF₂ groups. ¹H NMR may show residual trifluorovinyl proton signals at δ 5.5–6.5 ppm .
- Mass Spectrometry : High-resolution MS (e.g., EI or ESI) identifies molecular ions (e.g., m/z 318.06 for C₆H₂F₁₂O) and fragmentation patterns (e.g., loss of CF₂ or OCF₂ groups) .
- FTIR : Peaks at 1,150–1,250 cm⁻¹ (C-F stretching) and 1,650–1,750 cm⁻¹ (C=O or C=C in trifluorovinyl groups) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Safety Measures :
- PPE : Wear nitrile gloves, chemical-resistant aprons, and full-face shields to prevent skin/eye contact. Use NIOSH-approved respirators for vapor control .
- Ventilation : Conduct reactions in fume hoods with >0.5 m/s airflow. Monitor airborne concentrations with real-time fluorocarbon sensors .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose via licensed fluorinated waste contractors. Avoid aqueous cleanup to prevent hydrolysis .
Advanced Research Questions
Q. How does this compound perform as a monomer in ion-exchange membranes for fuel cells?
- Application Insights :
- Copolymerization with tetrafluoroethylene (TFE) yields membranes with high proton conductivity (0.1–0.2 S/cm at 80°C) and thermal stability (>130°C). The trifluorovinyl ether groups enable crosslinking, enhancing mechanical durability .
- Table 1 : Membrane Performance Metrics
| Property | Value | Method |
|---|---|---|
| Conductivity | 0.15 S/cm | Electrochemical impedance |
| Thermal Degradation | >250°C | TGA |
| Water Uptake | 20–30% | Gravimetric analysis |
Q. What methodologies assess its environmental persistence and bioaccumulation potential?
- Ecotoxicity Studies :
- Persistence : Use OECD 301B (Ready Biodegradability Test) to measure half-life in water (>100 days indicates high persistence).
- Bioaccumulation : Determine log Kow via shake-flask method; log Kow >4 suggests bioaccumulation risk.
- Alternative Assessments : Compare with PFAS alternatives (e.g., F-53B) using structure-activity relationship (SAR) models .
Q. What reaction mechanisms govern its polymerization, and how do side reactions impact yield?
- Mechanistic Analysis :
- Radical-initiated polymerization (e.g., using AIBN) propagates via trifluorovinyl groups, forming perfluorinated backbones. Competing side reactions include:
- Chain transfer to solvent (e.g., in fluorinated ethers), reducing molecular weight.
- Oxygen inhibition, mitigated by degassing with N₂ .
- Kinetic Studies : Use DSC to monitor exothermic peaks (ΔH ~200–300 J/g) and optimize initiator concentrations.
Q. How can thermodynamic properties (e.g., vapor pressure, solubility) be experimentally determined?
- Experimental Design :
- Vapor Pressure : Employ static method with capacitance manometers (range: 0.1–100 kPa) at 20–80°C.
- Solubility : Measure in perfluorinated solvents (e.g., FC-72) via gravimetric saturation.
- Table 2 : Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Boiling Point | 41°C | |
| Melting Point | 8–9°C | |
| Density | 1.61–1.62 g/cm³ |
Q. What strategies mitigate its thermal degradation during high-temperature applications?
- Stability Enhancements :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
